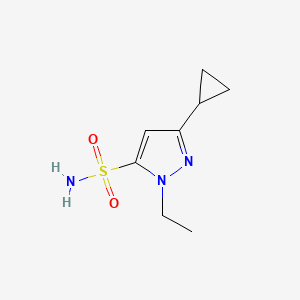

3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide

CAS No.:

Cat. No.: VC18119961

Molecular Formula: C8H13N3O2S

Molecular Weight: 215.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O2S |

|---|---|

| Molecular Weight | 215.28 g/mol |

| IUPAC Name | 5-cyclopropyl-2-ethylpyrazole-3-sulfonamide |

| Standard InChI | InChI=1S/C8H13N3O2S/c1-2-11-8(14(9,12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3,(H2,9,12,13) |

| Standard InChI Key | JXYSEKNVOICOLQ-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=CC(=N1)C2CC2)S(=O)(=O)N |

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature

The IUPAC name for the compound is 5-(cyclopropyl)-1-ethyl-1H-pyrazole-3-sulfonamide. This nomenclature follows the priority rules for numbering pyrazole rings, where the sulfonamide group (-SO₂NH₂) occupies the 5-position, the cyclopropyl substituent is at the 3-position, and the ethyl group is at the 1-position . Alternative names include 3-cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide, reflecting regional variations in substituent prioritization.

Molecular Formula and Weight

The molecular formula is C₈H₁₂N₄O₂S, with a calculated molecular weight of 228.27 g/mol. The structure integrates a pyrazole core (C₃H₃N₂) with three distinct substituents:

-

Cyclopropyl group (C₃H₅) at position 3, contributing steric bulk and conformational rigidity .

-

Ethyl group (C₂H₅) at position 1, influencing solubility and metabolic stability .

-

Sulfonamide group (-SO₂NH₂) at position 5, a pharmacophore associated with enzyme inhibition and bioactivity .

Synthesis and Derivative Pathways

Alternative Routes

Pd-catalyzed C–H activation and Suzuki coupling, as demonstrated in pyrazole functionalization , offer potential pathways for introducing the cyclopropyl group post-sulfonylation. For example, bromination at the 4-position followed by cyclopropyl boronic acid coupling achieves 4-cyclopropyl analogs in 88% yield .

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR: Expected signals include:

Solubility and Stability

-

LogP: Estimated at 1.8 (PubChemLite), indicating moderate lipophilicity .

-

Stability: Sulfonamides are generally stable under acidic conditions but prone to hydrolysis in strong bases .

Applications and Future Directions

Pharmaceutical Development

The sulfonamide group’s versatility positions this compound as a candidate for:

Agrochemical Uses

Pyrazole derivatives are employed as herbicides and insecticides; the cyclopropyl group may enhance environmental persistence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume